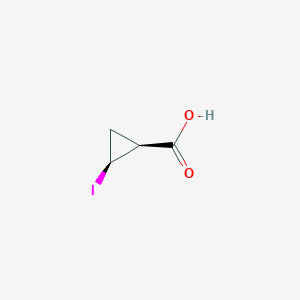

cis-2-Iodocyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-iodocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDDIEQQVGNSGM-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of a Strained Scaffold

An In-Depth Technical Guide to the Synthesis of cis-2-Iodocyclopropanecarboxylic Acid

In the landscape of modern medicinal chemistry and synthetic methodology, the cyclopropane ring stands out as a "conformationally restricted" scaffold. Its inherent rigidity and unique electronic properties offer a powerful tool for locking in specific pharmacophoric geometries, enhancing metabolic stability, and improving binding affinity to biological targets.[1][2] When functionalized with both a carboxylic acid and a reactive halogen like iodine, the resulting molecule, this compound, becomes a highly valuable and versatile building block.

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the synthesis of this compound (CAS No: 122676-92-0).[3] We will move beyond a simple recitation of steps to explore the underlying principles, the rationale for specific reagents and conditions, and the critical parameters for ensuring a successful and reproducible synthesis. The iodine substituent is particularly noteworthy as it serves as a synthetic handle for elaboration through various cross-coupling reactions, while the cis stereochemistry provides a defined three-dimensional vector for molecular expansion.[3]

Core Synthetic Strategy: Halogenation and Functional Group Interconversion

The most direct and reliable pathway to this compound involves a two-step sequence starting from a commercially available cyclopropanecarboxylate ester. The strategy hinges on:

-

Stereoselective Iodination: Introduction of an iodine atom onto the cyclopropane ring with control over the relative stereochemistry.

-

Ester Hydrolysis: Conversion of the ester functional group to the desired carboxylic acid without disturbing the cyclopropane core or the newly installed iodide.

A common and effective approach involves the direct iodination of a cyclopropanecarboxylate ester using sodium iodide in acetic acid. This method has been reported to produce the iodo-ester intermediate in high yield.[3] Subsequent saponification provides the target carboxylic acid.

Visualizing the Synthetic Pathway

The overall workflow is a straightforward yet elegant transformation of a simple starting material into a high-value, functionalized intermediate.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with integrated checkpoints for monitoring progress and confirming product identity.

Part 1: Synthesis of Ethyl cis-2-Iodocyclopropanecarboxylate

Rationale: The choice of acetic acid as the solvent is crucial; it acts as both the solvent and a proton source to facilitate the reaction. Sodium iodide provides the nucleophilic iodide. The elevated temperature is necessary to achieve a reasonable reaction rate.

Materials:

-

Ethyl cyclopropanecarboxylate

-

Sodium iodide (NaI)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyclopropanecarboxylate and glacial acetic acid.

-

Add sodium iodide to the solution. The typical molar ratio is 1:1.5 (ester:NaI).

-

Heat the reaction mixture to approximately 70°C with vigorous stirring.

-

Monitoring Progress (Trustworthiness Check): The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis. A sample is taken periodically, quenched, and analyzed to observe the consumption of the starting material. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize acetic acid), saturated Na₂S₂O₃ solution (to remove any residual iodine), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, ethyl cis-2-iodocyclopropanecarboxylate, can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Part 2: Hydrolysis to this compound

Rationale: Standard saponification using a strong base hydrolyzes the ester to its carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Materials:

-

Ethyl cis-2-iodocyclopropanecarboxylate (from Part 1)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol/Water solvent mixture

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

Procedure:

-

Dissolve the crude ethyl cis-2-iodocyclopropanecarboxylate in a mixture of ethanol and water in a round-bottom flask.

-

Add a solution of NaOH (approximately 1.5 equivalents) in water.

-

Stir the mixture at room temperature.

-

Monitoring Progress (Trustworthiness Check): Monitor the disappearance of the starting ester by TLC. The reaction is typically complete in 2-4 hours.

-

Once hydrolysis is complete, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A precipitate of the carboxylic acid should form.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification and Validation: The final product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture). The purity and identity are confirmed by measuring the melting point and acquiring NMR spectra. The reported melting point is 74°C.[3]

Mechanistic Insights: The Iodination Pathway

While the precise mechanism can be complex, a plausible pathway for the iodination involves the formation of an acyl hypoiodite intermediate, followed by an intramolecular radical cyclization or a related concerted process that favors the cis product.

Caption: A simplified representation of a possible iodination mechanism.

Physicochemical and Quantitative Data

A summary of key data for the target compound is essential for laboratory use and characterization.

| Property | Value | Source |

| CAS Number | 122676-92-0 | [3] |

| Molecular Formula | C₄H₅IO₂ | [3] |

| Molecular Weight | 211.99 g/mol | [3] |

| Melting Point | 74°C | [3] |

| Boiling Point (Predicted) | 293.9 ± 33.0°C | [3] |

| Density (Predicted) | 2.30 g/cm³ | [3] |

| Typical Yield (Iodination) | ~86% (for the ester) | [3] |

Applications in Drug Discovery and Development

The title compound is more than a synthetic curiosity; it is a strategic tool for the medicinal chemist.

-

Cross-Coupling Reactions: The carbon-iodine bond is highly amenable to forming new carbon-carbon bonds via reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the direct attachment of aryl, heteroaryl, or alkyl groups to the cyclopropane ring, rapidly building molecular complexity.[3]

-

Scaffold Rigidity: The cyclopropane ring acts as a bioisostere for an alkyl chain or a double bond but with significantly reduced conformational flexibility.[1][4] This property is invaluable for optimizing ligand-receptor interactions by "freezing" a molecule in its bioactive conformation.

-

Metabolic Stability: Cyclopropyl groups are generally resistant to metabolic degradation, particularly oxidation, which can improve the pharmacokinetic profile of a drug candidate.[1]

-

Novel Chemical Space: The unique 3D geometry of cis-substituted cyclopropanes allows researchers to explore novel chemical space, potentially leading to compounds with new biological activities or improved selectivity profiles.

By providing a reliable and reproducible synthetic route, this guide empowers researchers to leverage the unique properties of this compound in their discovery and development programs.

References

-

Title: Preparation of New Functionalized Cyclopropylmagnesium Reagents Source: Wiley-VCH URL: [Link]

-

Title: Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid Source: PubMed URL: [Link]

-

Title: Synthesis of Cyclopropanecarboxylic Acid Source: YouTube (Organic Chemistry Tutor) URL: [Link]

-

Title: Stereoselective synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes Source: ResearchGate URL: [Link]

-

Title: cyclopropanecarboxylic acid Source: Organic Syntheses Procedure URL: [Link]

- Title: Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor Source: Google Patents URL

- Title: Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof Source: Google Patents URL

-

Title: 26. Synthesis of Cyclopropanecarboxylic Acid Source: Organic Chemistry Tutor URL: [Link]

-

Title: Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines Source: PubMed Central URL: [Link]

-

Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: Current Medicinal Chemistry URL: [Link]

-

Title: Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from Source: International Journal of Scientific Research URL: [Link]

- Title: Process for the preparation of cyclopropane derivatives and compounds produced therein Source: Google Patents URL

-

Title: cis-1,2-Cyclopropanedicarboxylic acid Source: PubChem URL: [Link]

-

Title: Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction Source: SciSpace URL: [Link]

Sources

- 1. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 122676-92-0 | Benchchem [benchchem.com]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

properties of cis-2-Iodocyclopropanecarboxylic acid

An In-depth Technical Guide to cis-2-Iodocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. The document elucidates its core physicochemical properties, stereochemical nuances, and conformational characteristics. Detailed protocols for its synthesis and purification are presented, alongside an analysis of its spectroscopic signature for robust characterization. The guide further explores the molecule's distinct chemical reactivity, governed by the interplay of the strained cyclopropane ring, the reactive carbon-iodine bond, and the carboxylic acid moiety. Finally, its applications as a valuable building block in the design of novel therapeutics and complex organic molecules are discussed, underscoring its potential in modern drug development.

Introduction

This compound is a unique trifunctional molecule that combines the structural rigidity and metabolic stability of a cyclopropane ring with the synthetic versatility of a carboxylic acid and the reactive potential of an iodine substituent.[1][2] The inherent strain of the three-membered ring and the specific cis stereochemical arrangement of the functional groups impart distinct conformational and reactive properties. This makes it a highly valuable scaffold for introducing three-dimensionality into molecular design, a key strategy in developing next-generation therapeutics with improved binding affinity and selectivity.[2] This guide serves as a senior-level resource, detailing the synthesis, characterization, reactivity, and application of this important chemical entity.

Physicochemical and Structural Properties

The fundamental are summarized below. The presence of a heavy iodine atom significantly influences its molecular weight and density.[1]

| Property | Value | Source |

| CAS Number | 122676-92-0 | [1] |

| Molecular Formula | C₄H₅IO₂ | [1] |

| Molecular Weight | 211.99 g/mol | [1] |

| Melting Point | 74°C | [1] |

| Predicted Boiling Point | 293.9 ± 33.0°C | [1] |

| Density | 2.30 g/cm³ | [1] |

| InChI Key | JLDDIEQQVGNSGM-GBXIJSLDSA-N | [1] |

Stereochemistry and Molecular Structure

The defining feature of this molecule is the cis relationship between the iodine atom and the carboxylic acid group, meaning they are situated on the same face of the cyclopropane ring. This arrangement minimizes the distance between the two functional groups, which can influence intramolecular interactions and the molecule's overall conformational preference.

Caption: Structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A key method involves the stereoselective cyclopropanation of a suitable alkene precursor followed by oxidation.

Key Synthetic Pathway: Simmons-Smith Cyclopropanation

One effective, documented synthesis involves a Simmons-Smith cyclopropanation of cis-3-iodo-2-propen-1-ol, followed by oxidation of the resulting alcohol to the carboxylic acid.[3] This pathway is advantageous as it establishes the cyclopropane ring and the cis-iodo stereochemistry concurrently.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of cis-2-Iodocyclopropylmethanol

This protocol details the oxidation step, a critical transformation in the synthesis. The choice of oxidizing agent is crucial to avoid degradation of the sensitive cyclopropane ring.[4] Pyridinium dichromate (PDC) is a suitable choice for this conversion.[3]

Materials:

-

cis-2-Iodocyclopropylmethanol

-

Pyridinium dichromate (PDC)

-

Anhydrous Dichloromethane (DCM)

-

Celatom® or silica gel

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (e.g., 2M HCl)

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve cis-2-Iodocyclopropylmethanol in anhydrous DCM.

-

Addition of Oxidant: To the stirred solution, add PDC in one portion. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.

-

Workup: a. Upon completion, dilute the reaction mixture with diethyl ether. b. Pass the mixture through a short plug of Celatom® or silica gel to filter out the chromium salts. Wash the plug thoroughly with additional diethyl ether. c. Combine the organic filtrates and wash with saturated aqueous NaHCO₃ to remove the acidic product into the aqueous layer as its carboxylate salt. d. Separate the aqueous layer and wash it with diethyl ether to remove any remaining non-acidic impurities.

-

Acidification and Extraction: a. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with HCl. b. Extract the acidified aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure acid.

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the structure and purity.

-

¹H NMR: The proton spectrum is complex due to the diastereotopic nature of the cyclopropane protons. One would expect to see a set of multiplets in the upfield region (typically 0.8-2.0 ppm) corresponding to the three cyclopropyl protons. The proton alpha to the carboxylic acid will be shifted further downfield.

-

¹³C NMR: The spectrum should show four distinct signals: one for the carboxyl carbon (~170-180 ppm), and three signals for the cyclopropane ring carbons, with the carbon bearing the iodine atom being significantly shifted upfield due to the heavy atom effect.

-

Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).[5]

-

Mass Spectrometry (MS): Electron ionization (EI) would show the molecular ion peak (M⁺) at m/z 212, along with characteristic fragmentation patterns, including the loss of iodine (M-127) and the carboxylic acid group (M-45).

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key structural elements, making it a versatile synthetic intermediate.

-

C-I Bond Reactivity: The carbon-iodine bond is the most reactive site for transformations. It serves as an excellent precursor for:

-

Cross-Coupling Reactions: It can participate in Suzuki, Sonogashira, and Heck coupling reactions, allowing for the introduction of various carbon-based substituents.[1]

-

Halogen-Metal Exchange: Treatment with organolithium or Grignard reagents can generate a cyclopropyl organometallic species, which can then react with a wide range of electrophiles.[6]

-

-

Carboxylic Acid Reactivity: The -COOH group can undergo standard transformations, such as:

-

Esterification: Conversion to esters for use as protecting groups or to modify solubility.

-

Amidation: Formation of amides via coupling with amines, a cornerstone reaction in medicinal chemistry.

-

-

Ring Strain: While the cyclopropane ring is generally stable under many conditions, its inherent strain can be exploited in certain ring-opening reactions, although this is less common than reactions at the C-I or -COOH positions.

Caption: Reactivity pathways of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a highly sought-after building block in drug discovery.

-

Scaffold for Bioactive Molecules: The cyclopropane ring is a "bioisostere" for phenyl rings or double bonds, often used to improve metabolic stability, reduce toxicity, and enhance binding affinity by providing a rigid, three-dimensional structure.[2][7]

-

Constrained Analogues: The carboxylic acid group is a common pharmacophore in many drugs.[7] Using this molecule allows for the synthesis of conformationally constrained analogues of known drugs, which can lead to improved selectivity and potency.

-

Access to Novel Chemical Space: As a trifunctional intermediate, it provides rapid access to a diverse library of complex cyclopropane-containing compounds. The ability to selectively functionalize the C-I bond and the carboxylic acid group allows for a modular approach to synthesis, which is highly valuable in lead optimization campaigns.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern synthetic and medicinal chemist. Its well-defined stereochemistry, coupled with the orthogonal reactivity of its functional groups, provides a robust platform for the synthesis of complex molecular architectures. Understanding its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this unique building block to its full potential in the pursuit of novel materials and life-saving therapeutics.

References

- Wiley-VCH. Preparation of New Functionalized Cyclopropylmagnesium Reagents.

- Benchchem. This compound | 122676-92-0.

- NIST. Cyclopropanecarboxylic acid - NIST WebBook.

- PubChem. Ethyl cis-2-iodocyclopropanecarboxylate | C6H9IO2 | CID 130915401.

- Google Patents. Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor.

- LibreTexts. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.

- PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

- YouTube. Synthesis of Cyclopropanecarboxylic Acid.

- Rutgers University. Synthesis and Properties of the Valence Tautomer of cis-Iodosocyclopropanecarboxylic Acid: 4, 5-Methano-1-hydroxyiodoxol-3( 1H)-one.

- Benchchem. Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.

- Google Patents. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

Sources

- 1. This compound | 122676-92-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 5. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to cis-2-Iodocyclopropanecarboxylic Acid: A Versatile Building Block for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Abstract

The strategic incorporation of conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropane ring, in particular, offers a unique combination of rigidity, metabolic stability, and three-dimensional character that is highly sought after in the design of novel therapeutics. This technical guide provides a comprehensive overview of cis-2-Iodocyclopropanecarboxylic acid, a bifunctional building block that merges the desirable properties of the cyclopropane core with two versatile chemical handles. We will delve into its precise chemical architecture, provide a validated synthetic protocol, detail its spectroscopic signature, and explore its applications as a key intermediate in the synthesis of enzyme inhibitors and antiviral agents. This document is intended to serve as a practical and authoritative resource for scientists engaged in the exploration of new chemical entities for therapeutic intervention.

The Molecular Architecture: Unveiling the Chemical Nuances of this compound

This compound is a compact yet highly functionalized molecule with the chemical formula C₄H₅IO₂ and a molecular weight of 211.99 g/mol .[1] Its structure is defined by a three-membered cyclopropane ring, which imparts significant ring strain and a unique electronic character. The "cis" stereochemistry dictates that the iodine atom and the carboxylic acid group are situated on the same face of the ring plane. This specific spatial arrangement is critical as it governs the molecule's reactivity, conformational preferences, and its ability to orient functional groups in a precise manner when incorporated into larger, biologically active molecules.

Key Structural and Physicochemical Features:

-

Cyclopropane Core: Provides a rigid scaffold that can improve binding affinity to biological targets by reducing the entropic penalty of binding. It also enhances metabolic stability compared to more flexible aliphatic chains.

-

Iodine Substituent: A versatile functional handle that can act as a leaving group in nucleophilic substitution reactions or participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.

-

Carboxylic Acid Moiety: A primary functional group that allows for a wide range of chemical transformations, including amidation, esterification, and reduction, providing a gateway to a diverse array of derivatives.[2]

-

Cis-Stereochemistry: The defined relative orientation of the iodo and carboxyl groups provides a fixed platform for the directional presentation of pharmacophoric elements.

Caption: Structural and functional components of this compound.

Synthesis and Purification: A Reliable and Validated Experimental Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from a readily available cyclopropanecarboxylate ester. The following protocol outlines a robust method that ensures the retention of the desired cis-stereochemistry.

Part A: Iodination of Ethyl Cyclopropanecarboxylate

A common and effective method to introduce the iodine atom with the desired stereochemistry is through the halogenation of a cyclopropanecarboxylate ester.[2]

Experimental Protocol:

-

To a solution of ethyl cyclopropanecarboxylate in acetic acid, add sodium iodide.

-

Heat the reaction mixture at approximately 70°C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl cis-2-iodocyclopropanecarboxylate. This intermediate can be purified by flash column chromatography.

Part B: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under basic conditions, adapting a procedure used for similar cis-2-substituted cyclopropyl esters.[3]

Experimental Protocol:

-

Dissolve the purified ethyl cis-2-iodocyclopropanecarboxylate in a mixture of ethanol and water.

-

Add sodium hydroxide pellets and heat the mixture to reflux. To drive the reaction to completion, slowly distill off the ethanol while replacing it with an equal volume of water.

-

After several hours, cool the reaction mixture and add water and a non-polar organic solvent like benzene to extract any unreacted ester.

-

Separate the aqueous layer and acidify it to a low pH with concentrated hydrochloric acid.

-

Extract the precipitated this compound with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the final product. The product can be further purified by recrystallization.

Caption: Key therapeutic areas benefiting from this compound.

Safety, Handling, and Storage

As a halogenated carboxylic acid, this compound requires careful handling to ensure laboratory safety.

-

Hazard Identification: The compound is classified as a substance for research and development use only and not for medicinal or household applications.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed to prevent degradation.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

For complete safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

This compound stands as a testament to the power of small, well-designed molecules in advancing the frontiers of drug discovery. Its unique structural and functional attributes provide medicinal chemists with a powerful tool to introduce conformational rigidity, enhance metabolic stability, and explore novel chemical space. The synthetic accessibility and the versatile reactivity of its functional groups ensure its continued relevance as a key building block in the creation of next-generation therapeutics. As our understanding of disease biology deepens, the demand for sophisticated molecular tools like this compound will undoubtedly continue to grow, paving the way for the discovery of safer and more effective medicines.

References

-

Preparation of New Functionalized Cyclopropylmagnesium Reagents - Wiley-VCH. (URL: [Link])

-

Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index - The Royal Society of Chemistry. (URL: [Link])

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (URL: [Link])

-

Ethyl cis-2-iodocyclopropanecarboxylate | C6H9IO2 | CID 130915401 - PubChem. (URL: [Link])

-

cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID - Organic Syntheses Procedure. (URL: [Link])

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (URL: [Link])

-

2-methylenecyclopropanecarboxylic acid - Organic Syntheses Procedure. (URL: [Link])

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

Preparation of New Functionalized Organomagnesium Reagents using a Low Temperature Halogen- Magnesium Exchange. (URL: [Link])

-

Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir. (URL: [Link])

-

Synthesis and antiviral activity of the enantiomeric forms of carba-5-iodo-2 - PubMed. (URL: [Link])

-

Viroporins as a potential target of antiviral drugs based on pyrazine derivatives of amino acid esters - Sciforum. (URL: [Link])

-

Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers - PubMed. (URL: [Link])

-

Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition - NIH. (URL: [Link])

-

Protease Inhibitors: Developing evolution-resistant drugs for COVID-19 | eLife. (URL: [Link])

-

Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate (8) a in organic media. - ResearchGate. (URL: [Link])

-

Antiviral Agents - PMC - PubMed Central - NIH. (URL: [Link])

-

Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - MDPI. (URL: [Link])

-

Molecules | Special Issue : Design and Synthesis of Protease Inhibitors - MDPI. (URL: [Link])

-

Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation - MDPI. (URL: [Link])

- HIV protease inhibitors, compositions containing the same, their pharmaceutical uses and materials for their synthesis - Google P

-

Preparation of New Functionalized Organomagnesium Reagents using a Low Temperature Halogen- Magnesium Exchange - Elektronische Hochschulschriften der LMU München. (URL: [Link])

-

New Approaches to HIV Protease Inhibitor Drug Design II: Testing the substrate envelope hypothesis to avoid drug resistance and discover robust inhibitors - NIH. (URL: [Link])

-

Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed. (URL: [Link])

Sources

An In-Depth Technical Guide to cis-2-Iodocyclopropanecarboxylic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Cyclopropane Motif in Medicinal Chemistry

The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention in the field of drug discovery and development. Its inherent ring strain and unique stereoelectronic properties impart a range of desirable attributes to bioactive molecules. The rigid cyclopropyl scaffold can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its potency and selectivity for a biological target. Furthermore, the cyclopropane moiety is often introduced to improve metabolic stability, as it is less susceptible to enzymatic degradation than more flexible alkyl chains. Its ability to modulate physicochemical properties such as lipophilicity and acidity makes it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide focuses on a specific, functionalized cyclopropane derivative, cis-2-Iodocyclopropanecarboxylic acid, a versatile building block with significant potential in the synthesis of novel therapeutics.

Molecular Profile: this compound

This compound is a halogenated cyclopropane derivative with the molecular formula C₄H₅IO₂ and a molecular weight of 211.99 g/mol [1]. The molecule features a carboxylic acid functional group and an iodine atom situated on the same side of the cyclopropane ring, defining its cis stereochemistry.

| Property | Value | Source |

| Molecular Formula | C₄H₅IO₂ | [1] |

| Molecular Weight | 211.99 g/mol | [1] |

| CAS Number | 122676-92-0 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 74°C | [1] |

| Boiling Point (Predicted) | 293.9 ± 33.0°C | [1] |

| Density (Predicted) | 2.30 g/cm³ | [1] |

The presence of the iodo-substituent makes this compound a particularly interesting building block. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in various cross-coupling reactions, thus providing a handle for further molecular elaboration[1].

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of cis-3-Iodopropen-2-ol

The initial step involves the conversion of propargyl alcohol to cis-3-iodopropen-2-ol. This can be achieved through a two-step, one-pot procedure involving hydroiodination followed by stereoselective reduction.

Protocol:

-

Hydroiodination: To a solution of propargyl alcohol in a suitable solvent (e.g., toluene), hydroiodic acid is added at a low temperature (e.g., 0 °C)[3]. The reaction is stirred for a sufficient time to allow for the addition of HI across the triple bond. The regioselectivity of this reaction is expected to place the iodine at the terminal carbon.

-

Reduction: The resulting iodoalkyne is then reduced to the cis-alkene. This is classically achieved using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) under a hydrogen atmosphere[4][5][6][7][8]. The use of a poisoned catalyst is crucial to prevent over-reduction to the corresponding alkane. The reaction progress should be carefully monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration, and the reaction mixture is washed with an aqueous solution to remove any remaining acid. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Simmons-Smith Cyclopropanation

The second step is the cyclopropanation of the cis-allylic alcohol, cis-3-iodopropen-2-ol, to form cis-2-iodocyclopropylmethanol. The Simmons-Smith reaction is a well-established method for the stereospecific conversion of alkenes to cyclopropanes.

Protocol:

-

Reagent Preparation: A zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride solution. This activated zinc is then reacted with diiodomethane in a dry, inert solvent such as diethyl ether to form the Simmons-Smith reagent, (iodomethyl)zinc iodide.

-

Cyclopropanation: The solution of cis-3-iodopropen-2-ol is added to the freshly prepared Simmons-Smith reagent at a controlled temperature (typically 0 °C to room temperature). The hydroxyl group of the allylic alcohol is known to direct the cyclopropanation to the same face of the double bond, ensuring the desired cis stereochemistry between the newly formed cyclopropane ring and the iodomethyl group.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product, cis-2-iodocyclopropylmethanol, can be purified by column chromatography.

Step 3: Oxidation to the Carboxylic Acid

The final step is the oxidation of the primary alcohol, cis-2-iodocyclopropylmethanol, to the corresponding carboxylic acid.

Protocol:

-

Oxidation: A strong oxidizing agent is required for this transformation. Pyridinium dichromate (PDC) in a polar aprotic solvent like dimethylformamide (DMF) is a suitable choice for oxidizing primary alcohols to carboxylic acids. The alcohol is dissolved in DMF, and PDC is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with dilute acid to remove pyridine residues, followed by a brine wash. After drying and solvent removal, the crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Due to the lack of publicly available spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons and the acidic proton of the carboxylic acid. The protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The proton attached to the carbon bearing the iodine atom is expected to be deshielded and appear at a lower field compared to the other cyclopropyl protons. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atom bonded to the iodine will experience a significant upfield shift due to the heavy atom effect. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (typically in the range of 170-180 ppm). The other two carbons of the cyclopropane ring will resonate at upfield chemical shifts.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | >10 (broad singlet) | 170 - 180 |

| CH-I | 2.5 - 3.0 (multiplet) | 5 - 15 |

| CH-COOH | 1.5 - 2.0 (multiplet) | 20 - 30 |

| CH₂ | 1.0 - 1.5 (multiplet) | 15 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band for the C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The C-I stretching vibration will likely appear in the far-infrared region (below 600 cm⁻¹).

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500 - 3300 (very broad) |

| C=O stretch (carboxylic acid) | 1700 - 1725 (strong, sharp) |

| C-H stretch (cyclopropane) | ~3000 |

| C-I stretch | < 600 |

Applications in Drug Development and Medicinal Chemistry

This compound is a promising building block for the synthesis of novel drug candidates due to the combination of the beneficial properties of the cyclopropane ring and the synthetic versatility of the iodo-substituent.

Sources

- 1. This compound | 122676-92-0 | Benchchem [benchchem.com]

- 2. (cis)-2-Iodocyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 3. escholarship.org [escholarship.org]

- 4. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alkene synthesis by alkyne semireduction [organic-chemistry.org]

- 8. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

cis-2-Iodocyclopropanecarboxylic acid molecular weight

An In-Depth Technical Guide to cis-2-Iodocyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in synthetic and medicinal chemistry. We delve into its fundamental molecular characteristics, anchored by its definitive molecular weight, and explore its physicochemical properties. The guide elucidates the compound's synthetic utility, focusing on the unique reactivity imparted by the iodo-substituent and the strained cyclopropane ring. Detailed experimental protocols, causality-driven explanations, and workflow visualizations are provided for researchers, scientists, and drug development professionals. The narrative highlights its significance as a versatile intermediate for creating complex molecular architectures with potential therapeutic applications, grounding all claims in authoritative references.

Core Molecular Profile

This compound is a specialized organic compound whose value lies in the unique combination of a strained cyclopropane ring, a reactive iodine atom, and a versatile carboxylic acid handle, all with a defined cis stereochemistry.

Chemical Identity

-

Systematic Name: this compound

-

Stereochemical Synonym: (1S,2S)-2-Iodocyclopropane-1-carboxylic acid[1]

-

CAS Number: 122676-92-0[2]

Molecular Formula and Weight

The precise molecular weight is a cornerstone for all quantitative experimental work, from reaction stoichiometry to analytical characterization.

The substantial mass of the iodine atom contributes significantly to the compound's overall molecular weight.[2]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. These data are summarized in the table below.

| Property | Value | Source |

| Melting Point | 74°C | [2] |

| Boiling Point (Predicted) | 293.9 ± 33.0°C | [2][3] |

| Density (Predicted) | 2.30 ± 0.1 g/cm³ | [2][3] |

| pKa (Predicted) | 4.20 ± 0.20 | [3] |

Structural Analysis

The molecule's reactivity is a direct consequence of its three-dimensional structure. The cis configuration places the bulky iodine atom and the carboxylic acid group on the same face of the cyclopropane ring, which can influence its steric interactions and reaction pathways. The inherent ring strain of the cyclopropane moiety enhances the reactivity of adjacent bonds, while the carbon-iodine bond serves as a predictable site for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[2]

The Synthetic Utility of the Iodo-Cyclopropane Moiety

The strategic placement of an iodine atom on the cyclopropane ring makes this compound a powerful intermediate in organic synthesis.

The Iodine Substituent: A Versatile Synthetic Handle

In the context of synthesis, the iodine atom is not merely a structural component but an activatable functional group. It is an excellent leaving group, making the adjacent carbon electrophilic and susceptible to a wide range of transformations. This feature is particularly exploited in modern carbon-carbon bond-forming reactions, such as Suzuki-Miyaura, Sonogashira, and Heck cross-couplings, which are foundational in pharmaceutical drug development.[2]

Diagram: Generalized Cross-Coupling Reaction

The diagram below illustrates the general principle of using the iodo-cyclopropane core in a metal-catalyzed cross-coupling reaction to introduce molecular diversity.

Caption: Generalized workflow for a metal-catalyzed cross-coupling reaction.

The Cyclopropane Ring in Medicinal Chemistry

The cyclopropane ring is a highly sought-after motif in drug design. Its incorporation into a molecule can introduce conformational rigidity, which helps in locking the molecule into a bioactive shape for optimal target binding. Furthermore, the cyclopropane scaffold is often used as a metabolically stable bioisostere for other groups, like a gem-dimethyl group or a double bond, potentially improving a drug candidate's pharmacokinetic profile by reducing plasma clearance.[4]

Experimental Protocols and Methodologies

The trustworthiness of a synthetic intermediate is demonstrated by its reliable performance in well-defined protocols. The following section details a key transformation that leverages the reactivity of the carbon-iodine bond.

Synthesis of Functionalized Cyclopropanes via Halogen-Metal Exchange

A common and powerful strategy is to convert the electrophilic carbon-iodine bond into a nucleophilic carbon-metal bond. This "umpolung" or reversal of polarity opens up a new set of possible reactions.

The conversion of an iodoalkane to a Grignard reagent (an organomagnesium compound) is a classic organometallic transformation. We detail a protocol adapted from literature for the ethyl ester of the title compound, as the carboxylic acid proton would quench the Grignard reagent.[5]

-

Starting Material: Ethyl cis-2-iodocyclopropanecarboxylate is used instead of the acid to prevent side reactions.

-

Solvent: Anhydrous tetrahydrofuran (THF) is essential. Grignard reagents are highly reactive towards protic solvents like water, which would immediately destroy the reagent.

-

Reagent: Isopropylmagnesium chloride (iPrMgCl) is a common and effective reagent for halogen-metal exchange.[5]

-

Temperature: The reaction is cooled to -40°C to control the exothermic nature of the Grignard formation and to prevent side reactions, such as elimination or decomposition.[5]

-

Inert Atmosphere: An argon or nitrogen atmosphere is critical to prevent the Grignard reagent from reacting with oxygen or moisture in the air.[5]

This protocol describes the formation of the cyclopropylmagnesium reagent, a versatile nucleophile for subsequent reactions.

-

Preparation: Equip a dry two-necked flask with a magnetic stir bar and a septum.

-

Inerting: Purge the flask with dry argon gas.

-

Charging Reactants: Under the argon atmosphere, add ethyl cis-2-iodocyclopropanecarboxylate (1.0 mmol) dissolved in dry THF (4 mL).[5]

-

Cooling: Cool the reaction mixture to -40°C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Reagent Addition: Slowly add a solution of isopropylmagnesium chloride (iPrMgCl) (1.1 mmol) dropwise via syringe over 5-10 minutes.[5]

-

Reaction: Stir the mixture at -40°C for 30-60 minutes. Successful formation of the Grignard reagent can be monitored by TLC or quenching a small aliquot.

-

Downstream Use: The resulting solution of the cyclopropylmagnesium reagent is now ready for reaction with various electrophiles (e.g., aldehydes, ketones, or in metal-catalyzed couplings).[5]

Caption: Step-by-step workflow for the synthesis of a cyclopropyl Grignard reagent.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a scaffold for molecules with biological relevance.

A Building Block for Bioactive Molecules

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial starting material. Its derivatives are of significant interest in the development of novel therapeutics across various areas, including oncology, inflammation, and central nervous system disorders, where the cyclopropane motif is prevalent.[4] The ability to functionalize the cyclopropane ring via the iodo-group allows for the systematic exploration of chemical space around this valuable core.

Covalent Interaction with Biological Targets

The iodine atom in this compound can play a direct role in its mechanism of action with biological targets.[2] The carbon-iodine bond can be susceptible to nucleophilic attack from residues (such as cysteine or histidine) in an enzyme's active site. This can lead to the formation of a covalent bond between the cyclopropane moiety and the protein, resulting in irreversible inhibition.[2] This strategy is a powerful approach in drug design for achieving high potency and prolonged duration of action.

Diagram: Conceptual Covalent Inhibition

Caption: Conceptual model of covalent enzyme inhibition.

Conclusion and Future Outlook

With a molecular weight of 211.99 g/mol , this compound is more than a simple chemical.[2][3] It is a highly valuable and versatile synthetic intermediate that provides chemists with a robust platform for innovation. The combination of its defined stereochemistry, the unique properties of the cyclopropane ring, and the reactivity of the iodine substituent makes it a powerful tool in the synthesis of complex molecules. As the demand for novel therapeutic agents with improved properties continues to grow, the strategic application of sophisticated building blocks like this compound will remain a cornerstone of modern drug discovery.

References

-

Preparation of New Functionalized Cyclopropylmagnesium Reagents - Wiley-VCH. [Link]

-

Ethyl cis-2-iodocyclopropanecarboxylate | C6H9IO2 | CID 130915401 - PubChem. [Link]

-

Synthesis of Cyclopropanecarboxylic Acid - YouTube. [Link]

Sources

- 1. This compound | 122676-92-0 [sigmaaldrich.com]

- 2. This compound | 122676-92-0 | Benchchem [benchchem.com]

- 3. Cyclopropanecarboxylic acid,2-iodo-,(1S,2S)- | 1932315-23-5 [chemicalbook.com]

- 4. cas 74650-11-6|| where to buy cis-2-Cyanocyclopropanecarboxylic acid [english.chemenu.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

Spectroscopic Signature of cis-2-Iodocyclopropanecarboxylic Acid: A Technical Guide for Researchers

Abstract

Introduction

cis-2-Iodocyclopropanecarboxylic acid (C₄H₅IO₂) is a substituted cyclopropane derivative with significant potential in organic synthesis and medicinal chemistry. The presence of a strained cyclopropane ring, a reactive iodine atom, and a versatile carboxylic acid moiety makes it a valuable building block for the introduction of the cyclopropyl scaffold into larger molecules. Accurate and unambiguous characterization of this compound is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth predictive analysis of the key spectroscopic features of this compound.

Predicted ¹H NMR Spectroscopy

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) are key parameters for structural elucidation.

Predicted ¹H NMR Data (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10-12 | Singlet (broad) | - | -COOH |

| ~3.2 - 3.5 | ddd | J ≈ 8, 6, 4 Hz | H-2 (CH-I) |

| ~2.0 - 2.3 | ddd | J ≈ 8, 6, 4 Hz | H-1 (CH-COOH) |

| ~1.4 - 1.7 | ddd | J ≈ 8, 6, 4 Hz | H-3a (CH₂ - trans to I) |

| ~1.1 - 1.3 | ddd | J ≈ 8, 6, 4 Hz | H-3b (CH₂ - cis to I) |

Interpretation and Rationale:

The ¹H NMR spectrum of this compound is expected to be complex due to the rigid cyclopropane ring and the presence of four non-equivalent protons.

-

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated in the downfield region (δ 10-12 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

-

Methine Protons (H-1 and H-2): The protons attached to the carbons bearing the carboxylic acid (H-1) and the iodine (H-2) are expected to be deshielded. The electron-withdrawing nature of the iodine atom will likely shift the resonance of H-2 further downfield compared to H-1. The cis relationship between these two protons would lead to a vicinal coupling constant (³J) in the range of 6-10 Hz.

-

Methylene Protons (H-3a and H-3b): The two protons on the CH₂ group are diastereotopic and will have distinct chemical shifts. The proton trans to the iodine (H-3a) is expected to be at a slightly different chemical shift than the proton cis to the iodine (H-3b). Both protons will exhibit geminal coupling to each other (²J, typically 4-9 Hz) and vicinal coupling to both H-1 and H-2. The cis and trans vicinal coupling constants in cyclopropanes are known to differ, with Jcis generally being larger than Jtrans. For cyclopropane derivatives, typical vicinal coupling constants are in the range of 6-8 Hz for cis protons and 3-5 Hz for trans protons.[1]

Experimental Protocol - ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-15 ppm

-

Predicted ¹³C NMR Spectroscopy

Principle: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is indicative of its electronic environment.

Predicted ¹³C NMR Data (75 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | C=O (Carboxylic Acid) |

| ~25-30 | C-1 (CH-COOH) |

| ~15-20 | C-3 (CH₂) |

| ~5-10 | C-2 (CH-I) |

Interpretation and Rationale:

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will appear significantly downfield, typically in the range of δ 175-180 ppm.

-

Methine Carbons (C-1 and C-2): The carbon attached to the electron-withdrawing iodine atom (C-2) is expected to be shifted upfield due to the "heavy atom effect," a phenomenon observed for carbons bonded to heavier halogens.[2] The carbon bearing the carboxylic acid group (C-1) will be deshielded relative to the methylene carbon.

-

Methylene Carbon (C-3): The CH₂ carbon will be the most shielded of the ring carbons, appearing at the highest field (lowest ppm value).

Experimental Protocol - ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 90°

-

Spectral width: 0-200 ppm

-

Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.

-

Predicted Infrared (IR) Spectroscopy

Principle: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying functional groups.

Predicted IR Data (KBr Pellet or Thin Film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1420 | Medium | CH₂ scissoring |

| ~1210-1320 | Strong | C-O stretch |

| ~850 | Medium | Cyclopropane ring breathing |

| ~500-600 | Medium | C-I stretch |

Interpretation and Rationale:

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H stretch.[3]

-

C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl group in a saturated carboxylic acid.[4]

-

C-O Stretch: A strong band between 1210 and 1320 cm⁻¹ is expected for the C-O single bond stretch.

-

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" vibrations, often appearing in the 850-1050 cm⁻¹ region.

-

C-I Stretch: The carbon-iodine bond stretch is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocol - FT-IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Predicted Mass Spectrometry (MS)

Principle: Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted MS Data (Electron Ionization - EI):

| m/z | Possible Fragment |

| 212 | [M]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 85 | [M - I]⁺ |

| 67 | [C₄H₃O]⁺ |

| 45 | [COOH]⁺ |

Interpretation and Rationale:

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion ([M]⁺): The molecular ion peak should be observed at m/z = 212, corresponding to the molecular weight of C₄H₅IO₂. The intensity of this peak may be low due to the lability of the C-I bond.

-

Loss of Iodine ([M - I]⁺): A prominent peak is expected at m/z = 85, resulting from the facile cleavage of the carbon-iodine bond to lose an iodine radical. This is often a major fragmentation pathway for iodo-substituted compounds.

-

Iodine Cation ([I]⁺): A peak at m/z = 127 corresponding to the iodine cation is also likely to be observed.

-

Other Fragments: Fragmentation of the cyclopropane ring and loss of the carboxylic acid group or parts of it will lead to other smaller fragments. A peak at m/z = 45 is characteristic of the [COOH]⁺ fragment.[5]

Experimental Protocol - Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Visualization of Key Structural and Spectroscopic Relationships

To aid in the understanding of the molecular structure and its relation to the predicted spectroscopic data, the following diagrams are provided.

Figure 1: Molecular structure of this compound with atom numbering.

Figure 2: Workflow for spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for researchers working with this compound. While these predictions are based on sound chemical principles and data from analogous structures, experimental verification is always recommended for definitive characterization. The experimental protocols outlined herein provide a starting point for obtaining such data.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]5]

-

DTIC. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]1]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]4]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]3]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry:13C NMR spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]2]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

synthesis and characterization of cis-2-Iodocyclopropanecarboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of cis-2-Iodocyclopropanecarboxylic Acid

Introduction: The Significance of Substituted Cyclopropanes

Cyclopropane rings are a recurring and valuable structural motif in organic chemistry, particularly within the realms of medicinal chemistry and materials science. Their inherent ring strain imparts unique chemical reactivity and conformational rigidity, which can be exploited to enhance the biological activity and metabolic stability of drug candidates. Halogenated cyclopropanes, such as this compound, are particularly noteworthy. The presence of an iodine atom provides a versatile synthetic handle for further molecular elaboration through a variety of cross-coupling reactions, while the carboxylic acid moiety offers a site for amide bond formation or other conjugations. This guide provides a detailed overview of the synthesis and comprehensive characterization of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Synthetic Strategies: A Focus on Stereocontrol

The primary challenge in synthesizing this compound lies in controlling the stereochemistry of the cyclopropane ring. The cis relationship between the iodo and carboxyl groups must be established selectively over the more thermodynamically stable trans isomer. The most logical and frequently employed strategy involves the synthesis of a stable precursor, typically an ester, followed by hydrolysis to the desired carboxylic acid.

A common precursor is ethyl cis-2-iodocyclopropanecarboxylate.[1][2] The synthesis of this ester can be approached through several methods, including the rhodium-catalyzed cyclopropanation of an appropriate alkene with a diazo ester.[3] The choice of catalyst and reaction conditions is crucial for achieving high cis selectivity. An alternative conceptual framework for related transformations is iodolactonization, where an intramolecular cyclization is induced by iodine.[4][5][6] While not a direct route to this specific molecule, it highlights a powerful method for iodine-mediated ring formation.

This guide will focus on the final, critical step of the synthesis: the hydrolysis of the corresponding ester to the target carboxylic acid. This transformation is a robust and high-yielding reaction that preserves the stereochemistry of the cyclopropane ring.

Detailed Experimental Protocol: Hydrolysis of Ethyl cis-2-Iodocyclopropanecarboxylate

This section provides a step-by-step methodology for the preparation of this compound from its ethyl ester precursor. The protocol is designed to be a self-validating system, with clear steps for reaction, purification, and characterization.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |

| Ethyl cis-2-iodocyclopropanecarboxylate | C₆H₉IO₂ | 240.04 | Various | Starting material.[2] |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | LiOH·H₂O | 41.96 | Standard Supplier | Base for hydrolysis. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Standard Supplier | Anhydrous, reaction solvent. |

| Deionized Water (H₂O) | H₂O | 18.02 | In-house | Used for LiOH solution and workup. |

| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | Standard Supplier | For acidification during workup. |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Standard Supplier | Anhydrous, for extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Standard Supplier | Drying agent. |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | Standard Supplier | For NMR analysis. |

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cis-2-iodocyclopropanecarboxylate (2.40 g, 10.0 mmol) in a mixture of tetrahydrofuran (20 mL) and deionized water (10 mL).

-

Hydrolysis: To the stirring solution, add lithium hydroxide monohydrate (0.63 g, 15.0 mmol). Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Rationale: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to its corresponding carboxylate salt. The use of a THF/water solvent system ensures the solubility of both the organic ester and the inorganic base. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

-

Acidification: After the reaction is complete, cool the flask in an ice bath. Slowly add 2M hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2.

-

Rationale: Acidification protonates the carboxylate salt, yielding the neutral carboxylic acid, which is less soluble in water and can be extracted into an organic solvent.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary, to yield this compound as a solid.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Diethyl ether is extremely flammable; ensure there are no ignition sources nearby.

-

Handle hydrochloric acid with care as it is corrosive.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

The hydrolysis of the ester proceeds via a nucleophilic acyl substitution mechanism, commonly known as saponification.

Comprehensive Characterization

Confirming the identity and purity of the final product is essential. The following techniques are standard for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation. The cis stereochemistry is confirmed by the coupling constants (J-values) between the cyclopropyl protons.

-

¹H NMR: The spectrum will show distinct signals for the three protons on the cyclopropane ring and a broad singlet for the carboxylic acid proton. The protons on the carbon bearing the iodine (H-2) and the carboxylic acid (H-1) will be deshielded compared to the CH₂ protons. The key diagnostic feature is the vicinal coupling constant between the cis protons (¹H-¹H), which is typically in the range of 6-10 Hz.[7]

-

¹³C NMR: The spectrum will show four distinct carbon signals: the carbonyl carbon of the carboxylic acid (~170-180 ppm), the two methine carbons of the cyclopropane ring, and the methylene carbon. The carbon attached to the iodine will be shifted upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

-

A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretch.[8]

-

C-H stretching vibrations for the cyclopropane ring typically appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, confirming the elemental composition (C₄H₅IO₂) of the molecule.

-

Electron Ionization (EI-MS): The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of iodine or the carboxyl group.

Summary of Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | - Carboxylic Acid (COOH): Broad singlet, ~10-12 ppm.- Cyclopropane Protons (3H): Complex multiplets in the range of ~1.0-3.5 ppm.- Diagnostic cis coupling constant (Jcis) of ~6-10 Hz.[7] |

| ¹³C NMR | - Carbonyl Carbon (C=O): ~170-180 ppm.- Cyclopropane Carbons (C-1, C-2, C-3): Signals in the range of ~10-40 ppm. |

| IR (cm⁻¹) | - O-H stretch (acid): 2500-3300 (broad).- C=O stretch (acid): ~1700 (strong).- C-H stretch (cyclopropane): ~3050.[8] |

| HRMS (ESI) | Calculated m/z for C₄H₅IO₂. The observed mass should be within 5 ppm of the calculated value. |

References

- Preparation of New Functionalized Cyclopropylmagnesium Reagents. Wiley-VCH.

- Iodolactonization. Grokipedia.

- Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. J Org Chem. 2014 Aug 1;79(15):7226-31.

-

Iodolactonization. Wikipedia. Available from: [Link]

-

Stereoselective synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes. ResearchGate. Available from: [Link]

-

Iodolactonization: Mechanism, examples, useful application. Chemistry Notes. Available from: [Link]

- Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. Google Patents.

-

Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available from: [Link]

-

Cyclopropanecarboxylic acid. NIST WebBook. Available from: [Link]

-

Iodolactonization: Past and Present Examples. ResearchGate. Available from: [Link]

-

Ethyl cis-2-iodocyclopropanecarboxylate. PubChem. Available from: [Link]

-

Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies. ResearchGate. Available from: [Link]

-

Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PubMed Central. Available from: [Link]

-

cyclopropanecarboxylic acid. Organic Syntheses Procedure. Available from: [Link]

-

cis-1,2-Cyclopropanedicarboxylic acid. PubChem. Available from: [Link]

- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.

- Process for the preparation of cyclopropane derivatives and compounds produced therein. Google Patents.

- Process of preparation of cyclopropane carboxylic acids. Google Patents.

-

Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. Available from: [Link]

-

Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor. Available from: [Link]

-

Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Available from: [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available from: [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Available from: [Link]

-

cis-1,2-Cyclohexanedicarboxylic acid. PubChem. Available from: [Link]

-

A Concise Stereoselective Synthesis of 2-Substituted 1-Aminocyclopropanecarboxylic Acids. ResearchGate. Available from: [Link]

-

cis-2-Chloro-cyclopropanecarboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. YouTube. Available from: [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Ethyl cis-2-iodocyclopropanecarboxylate | C6H9IO2 | CID 130915401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Iodolactonization - Wikipedia [en.wikipedia.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Cyclopropanecarboxylic acid [webbook.nist.gov]

stereochemistry of 2-iodocyclopropanecarboxylic acid isomers

An In-Depth Technical Guide to the Stereochemistry of 2-Iodocyclopropanecarboxylic Acid Isomers

Authored by: Gemini, Senior Application Scientist

Abstract